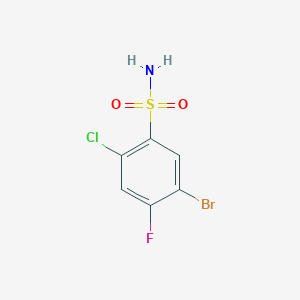
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is an organic compound derived from benzene, characterized by the presence of bromine, chlorine, fluorine, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . The resulting intermediate is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for diazotization and bromination steps, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures (-33°C) is commonly used.
Electrophilic Aromatic Substitution: Typical electrophiles include halogens and nitro groups under acidic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄), while reducing agents include lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: Lacks the sulfonamide group but shares similar halogenation patterns.
4-Bromo-2-chloro-1-fluorobenzene: Another halogenated benzene derivative with different substitution positions.
5-Bromo-4-chloro-2-fluorobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide.
Uniqueness
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other halogenated benzene derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields.
Biologische Aktivität
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a fluorobenzene ring, with bromine and chlorine substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.
| Property | Description |
|---|---|
| Chemical Formula | C6H4BrClFNO2S |
| Molecular Weight | 257.52 g/mol |
| Functional Groups | Sulfonamide, halogen substituents |
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound maintains effective antibacterial properties comparable to other known sulfonamides.
Anti-inflammatory Effects
Additionally, compounds similar to this compound have been investigated for their anti-inflammatory potential. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The anti-inflammatory activity is hypothesized to involve:
- Inhibition of NF-kB signaling pathway.
- Reduction in the production of TNF-alpha and IL-6.
This mechanism aligns with findings from related compounds that demonstrate efficacy in inflammatory models.
Binding Affinity Studies
Recent research has employed molecular docking simulations to investigate the binding affinity of this compound with various biological targets, including enzymes involved in folate metabolism. These studies reveal:
| Target Enzyme | Binding Energy (kcal/mol) |
|---|---|
| Dihydropteroate Synthase | -8.5 |
| Cyclooxygenase (COX) | -7.9 |
The negative binding energies indicate strong interactions between the compound and these targets, suggesting potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H4BrClFNO2S |
|---|---|
Molekulargewicht |
288.52 g/mol |
IUPAC-Name |
5-bromo-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-6(13(10,11)12)4(8)2-5(3)9/h1-2H,(H2,10,11,12) |
InChI-Schlüssel |
FXHVOTKQABEIPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















